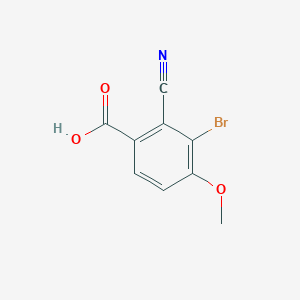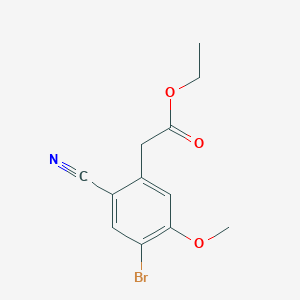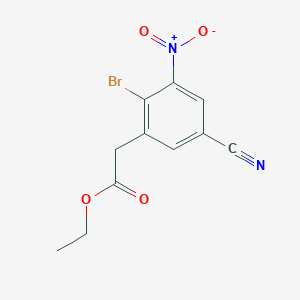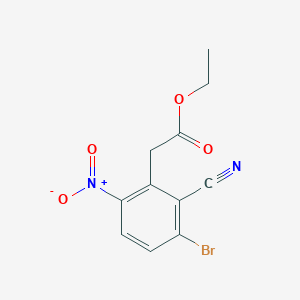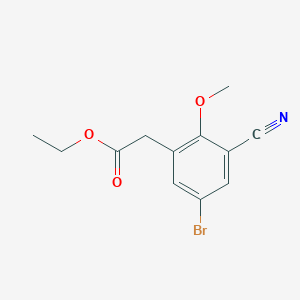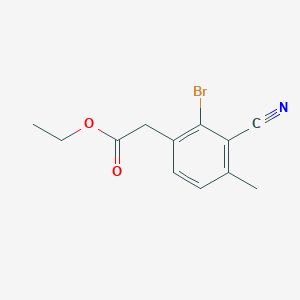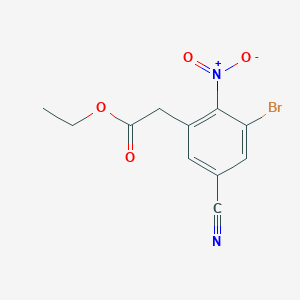
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
Vue d'ensemble
Description
The compound “2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid” is a chemical compound with the molecular formula C8H7F2NO2 . It is a derivative of phenylacetic acid, where the phenyl group is substituted with a 2,6-difluorophenyl group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group (-COOH), an amine group (-NH2), and a 2,6-difluorophenyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds of this nature can participate in various types of reactions. For instance, the carboxylic acid group can undergo reactions such as esterification and amide formation. The amine group can participate in reactions such as acylation and alkylation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.15 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Anticancer and Antidiabetic Potential
2-amino-2-oxoacetic acid, a compound structurally related to "2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid," has been investigated for its significant anticancer activity against nasopharyngeal carcinoma cells in vitro. It acts as an inhibitor of lactic dehydrogenase (LDH), blocking the metabolic pathways of tumor cells. This compound also shows potential as a drug for treating type 2 diabetes. Its structural study through X-ray powder diffraction and other spectroscopic techniques provides valuable insights into its mechanisms of action as an antitumor and antidiabetic agent (Delgado et al., 2019).
Novel Heterocyclic Compound Synthesis
The compound has been used in the synthesis of novel heterocyclic compounds. For example, the Pfitzinger reaction has been utilized to synthesize novel quinoline derivatives and related heterocycles, showcasing the versatility of related compounds in creating complex molecular structures with potential for various applications (Gok et al., 2014).
Fluorescence Probes for Reactive Oxygen Species
In the development of novel fluorescence probes, derivatives have been synthesized to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes offer tools for studying the roles of hROS in biological and chemical applications, demonstrating the compound's utility in creating sensitive diagnostic tools (Setsukinai et al., 2003).
Microbial Studies
Derivatives of "this compound" have been explored for their antibacterial and antifungal activities. For instance, (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones exhibited remarkable antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, also known as [(2,6-difluorophenyl)carbamoyl]formic acid, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from the G1 phase to the S phase .
Mode of Action
The interaction likely involves the formation of a complex between the compound and CDK2, which could inhibit the activity of the kinase and thus disrupt the cell cycle progression .
Biochemical Pathways
Given its target, it is likely that it impacts thecell cycle regulation pathways . By inhibiting CDK2, the compound could prevent the transition from the G1 phase to the S phase, thereby halting cell division .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of CDK2. This could result in the halt of cell division , potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells
Analyse Biochimique
Biochemical Properties
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, leading to alterations in enzyme kinetics and substrate affinity. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and transcriptional regulation. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with biomolecules, stabilizing or destabilizing their structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. It has been shown to affect pathways related to amino acid metabolism, energy production, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and interactions with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its presence in these compartments can affect cellular processes, including energy production, gene expression, and signal transduction .
Propriétés
IUPAC Name |
2-(2,6-difluoroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-4-2-1-3-5(10)6(4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPHIMGYLKQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018295-42-5 | |
| Record name | [(2,6-difluorophenyl)carbamoyl]formic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


